N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide
Description
N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3-oxazole core substituted at position 2 with a thiophen-2-yl group and at position 5 with a methyl group. The acetamide moiety is further functionalized with a 1-cyanopropyl chain.
Properties
IUPAC Name |
N-(1-cyanopropyl)-2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-3-10(8-15)16-13(18)7-11-9(2)19-14(17-11)12-5-4-6-20-12/h4-6,10H,3,7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMXTCFFMKWORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CC1=C(OC(=N1)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiophene ring and an oxazole moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with oxazole precursors under controlled conditions. The details of the synthesis can be found in various literature sources that focus on similar compounds within the thiophene and oxazole families.
Anticancer Properties
Research indicates that compounds containing thiophene and oxazole rings exhibit promising anticancer activity. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 4.37 ± 0.7 |
| Compound B | A549 | 8.03 ± 0.5 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of DNA/RNA Synthesis : Compounds with similar structures have been shown to inhibit nucleic acid synthesis without affecting protein synthesis, which is crucial for cancer cell survival.
- Kinase Inhibition : Studies have indicated that these compounds can inhibit key kinases involved in tumorigenesis, such as ERK1/2, leading to reduced tumor growth .
- Induction of Apoptosis : The compound may activate caspases involved in the apoptotic pathway, promoting programmed cell death in cancer cells .
Case Studies
Several studies have explored the efficacy of compounds related to this compound:
- Study on HepG2 Cells : A study demonstrated that a related compound induced apoptosis in HepG2 cells through caspase activation, with an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin .
- A549 Cell Line Analysis : Another study reported that a structurally similar compound exhibited strong antiproliferative activity against A549 lung carcinoma cells, indicating potential for lung cancer treatment .
- Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to tubulin and other cellular targets, suggesting a multi-target approach to their anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its hybrid oxazole-thiophene scaffold and the 1-cyanopropyl side chain. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Structural Differences
Core Heterocycle: The target compound’s 1,3-oxazole core distinguishes it from thiazolidinones () and pyridazinones (). The thiophen-2-yl substituent at position 2 introduces π-conjugation and sulfur-mediated interactions, contrasting with iCRT3’s 4-ethylphenyl group .
Acetamide Side Chain: The 1-cyanopropyl group is unique compared to phenyl (), phenylethyl (), or benzothiazole () substituents. The cyano group may enhance solubility or serve as a hydrogen-bond acceptor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
